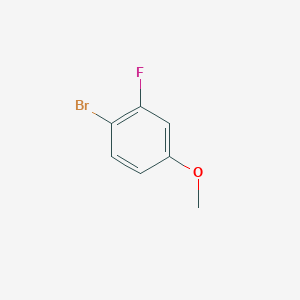

4-Bromo-3-fluoroanisole

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-bromo-2-fluoro-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XANVIFOBBVAKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50961218 | |

| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

458-50-4, 408-50-4 | |

| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-fluoro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50961218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 4-Bromo-3-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Bromo-3-fluoroanisole, a key intermediate in the development of pharmaceuticals and agrochemicals. This document outlines the compound's properties, a detailed experimental protocol for its synthesis via electrophilic bromination, and methods for its purification.

Compound Properties

This compound (CAS No. 458-50-4) is a halogenated aromatic ether. Its physical and chemical properties are summarized in the table below.[1][2]

| Property | Value |

| Molecular Formula | C₇H₆BrFO |

| Molecular Weight | 205.02 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 162-216 °C |

| Density | ~1.6 g/cm³ |

| Solubility | Soluble in various organic solvents |

| Purity (typical) | ≥96-98% (GC) |

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the electrophilic aromatic substitution of 3-fluoroanisole with bromine. The methoxy group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. In the case of 3-fluoroanisole, the position para to the strongly activating methoxy group (C4) is the most favorable site for electrophilic attack, leading to the desired product with high regioselectivity.

Synthetic Pathway

The overall synthetic pathway is illustrated in the following diagram:

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the bromination of substituted anisoles.

Materials:

-

3-Fluoroanisole

-

Bromine (Br₂)

-

Glacial Acetic Acid (solvent)

-

Sodium bisulfite (NaHSO₃) solution (10% w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroanisole (1.0 eq) in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.

-

Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid to the stirred solution of 3-fluoroanisole over a period of 30-60 minutes, maintaining the temperature between 0-10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Once the reaction is complete, pour the mixture into a beaker containing cold water.

-

Quench the excess bromine by slowly adding a 10% aqueous solution of sodium bisulfite until the orange-red color of bromine disappears.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or diethyl ether (3 x volumes).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification

The crude product can be purified by either vacuum distillation or column chromatography.

Purification Workflow

The following diagram illustrates the general purification workflow:

Caption: Purification workflow for this compound.

Vacuum Distillation

Given that this compound is a liquid with a relatively high boiling point, vacuum distillation is an effective method for purification on a larger scale.

-

Procedure: Assemble a vacuum distillation apparatus. Heat the crude product under reduced pressure. Collect the fraction that distills at the expected boiling point range for this compound under the applied pressure.

Column Chromatography

For smaller scales or to remove impurities with similar boiling points, flash column chromatography is the preferred method.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar/polar solvent system, typically a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a silica gel column in the chosen solvent system.

-

Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

-

Data Summary

The following table summarizes the expected outcomes and key parameters for the synthesis and purification of this compound.

| Parameter | Synthesis | Purification (Vacuum Distillation) | Purification (Column Chromatography) |

| Starting Material | 3-Fluoroanisole | Crude this compound | Crude this compound |

| Key Reagents | Bromine, Acetic Acid | - | Silica Gel, Hexane/Ethyl Acetate |

| Typical Yield | 70-85% (crude) | >90% recovery | 80-95% recovery |

| Expected Purity | - | >98% | >99% |

Safety Considerations

-

Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Glacial acetic acid is corrosive.

-

Dichloromethane is a suspected carcinogen.

-

Always perform reactions in a well-ventilated area and follow standard laboratory safety procedures.

References

Spectroscopic Profile of 4-Bromo-3-fluoroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-fluoroanisole (CAS No. 458-50-4), a key intermediate in the synthesis of pharmaceuticals and other advanced materials.[1] This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition. The information presented herein is intended to serve as a critical resource for the identification, characterization, and quality control of this versatile compound.

Molecular Structure and Properties

-

Molecular Weight: 205.02 g/mol [3]

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data

No experimental NMR data with full assignment and coupling constants for this compound was found in the searched literature. The data presented below is based on established principles of NMR spectroscopy and prediction tools.

| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Proton | 7.3 - 7.5 | dd | ~8.5, ~2.0 | H-6 |

| Aromatic Proton | 7.0 - 7.2 | dd | ~8.5, ~2.5 | H-5 |

| Aromatic Proton | 6.8 - 7.0 | dd | ~8.5, ~1.0 | H-2 |

| Methoxy Protons | ~3.8 | s | - | -OCH₃ |

| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |

| Aromatic Carbon | 158 - 162 (d, ¹JCF) | C-3 |

| Aromatic Carbon | 154 - 158 | C-1 |

| Aromatic Carbon | 125 - 129 | C-5 |

| Aromatic Carbon | 115 - 119 (d, ²JCF) | C-2 |

| Aromatic Carbon | 112 - 116 (d, ²JCF) | C-4 |

| Aromatic Carbon | 108 - 112 (d, ³JCF) | C-6 |

| Methoxy Carbon | 55 - 57 | -OCH₃ |

Note: Predicted values are for guidance and should be confirmed by experimental data. 'd' denotes a doublet, and 'dd' denotes a doublet of doublets. JCF refers to the coupling constant between carbon and fluorine.

Table 2: Infrared (IR) Spectroscopy Data

The following characteristic IR absorption bands are expected for this compound. This data is based on the known FTIR spectrum available on SpectraBase.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| 1600-1585 | Strong | Aromatic C=C Stretch |

| 1500-1400 | Strong | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-C Asymmetric Stretch |

| 1100-1000 | Strong | C-F Stretch |

| ~1030 | Medium | Aryl-O-C Symmetric Stretch |

| 690-515 | Medium-Strong | C-Br Stretch |

Table 3: Mass Spectrometry (MS) Data

The predicted mass-to-charge ratios (m/z) for various adducts of this compound are provided below. Due to the presence of bromine, an M+2 isotope peak of similar intensity to the molecular ion peak is expected.

| Adduct | Predicted m/z |

| [M]⁺ | 203.95805 |

| [M+H]⁺ | 204.96588 |

| [M+Na]⁺ | 226.94782 |

| [M-H]⁻ | 202.95132 |

Data sourced from PubChemLite.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher) is required.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Angle: 30-45°

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-32

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Angle: 30-45°

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 128-1024

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum and identify peak multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is suitable.[2]

Sample Preparation:

-

As this compound is a liquid, the spectrum can be obtained directly using the "neat" technique.[2] A small drop of the liquid is placed between two KBr plates.

-

Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the clean KBr plates or ATR crystal should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (EI) is typically used for the analysis of small molecules.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

Data Acquisition (Direct Infusion):

-

Ionization Mode: Electron Ionization (EI)

-

Ion Source Temperature: 200-250 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 50-300

Data Analysis:

-

Identify the molecular ion peak (M⁺) and the M+2 peak, which should be of nearly equal intensity due to the isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the logical relationships in spectroscopic analysis and the structure of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to CAS Number 458-50-4: 4-Bromo-3-fluoroanisole

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the compound associated with CAS number 458-50-4, 4-Bromo-3-fluoroanisole. Tailored for researchers, scientists, and drug development professionals, this document emphasizes the compound's role as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.

Core Properties of this compound

This compound is an aromatic organic compound characterized by a benzene ring substituted with a bromine atom, a fluorine atom, and a methoxy group.[1][2] This unique substitution pattern makes it a valuable building block in organic synthesis.[1]

Chemical and Physical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 458-50-4 | [2] |

| Molecular Formula | C₇H₆BrFO | [2] |

| Molecular Weight | 205.03 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 216 °C | AK Scientific |

| Density | 1.59 g/cm³ | AK Scientific |

| Refractive Index | 1.54 | AK Scientific |

| Purity | >98.0% (GC) | [3] |

| InChI Key | XANVIFOBBVAKCY-UHFFFAOYSA-N | [2] |

| SMILES | O(C)C1=CC(F)=C(Br)C=C1 | [2] |

| Solubility | More soluble in organic solvents than in water. | [2] |

| Storage | Keep in a dark place, sealed in dry, room temperature. | Sigma-Aldrich |

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions in a well-ventilated area, preferably a chemical fume hood.[5] It is stable under normal conditions but incompatible with strong oxidizing agents.[5] Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen bromide.[3][5]

Synthesis and Reactivity

As a key intermediate, understanding the synthesis and reactivity of this compound is crucial for its application in drug development and other areas of chemical synthesis.

Synthetic Protocols

A common synthetic route to this compound involves the methylation of 4-bromo-3-fluorophenol. The following is a representative experimental protocol:

Synthesis of 1-bromo-2-fluoro-4-methoxybenzene (an isomer, methodology is illustrative)

-

Step 1: Reaction Setup

-

To a 250 mL round bottom flask, add 4-bromo-3-fluorophenol (5.0 g, 26.18 mmol, 1.00 equiv) and tetrahydrofuran (50 mL).[4]

-

-

Step 2: Addition of Base

-

Add potassium hydroxide (2.94 g, 52.40 mmol, 2.00 equiv) in batches.[4]

-

-

Step 3: Methylation

-

While stirring, add iodomethane (5.6 g, 39.45 mmol, 1.51 eq.) dropwise.[4]

-

-

Step 4: Reaction Conditions

-

Step 5: Workup

-

Step 6: Purification

-

Purify the crude product by silica gel column chromatography using petroleum ether as the eluent to yield the final product.[4]

-

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is primarily influenced by its functional groups. The bromine atom makes it amenable to various cross-coupling reactions such as Suzuki, Stille, Hiyama, and Kumada couplings. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon bonds to create more complex molecular scaffolds.

The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.[6] As such, this compound is a key intermediate in the synthesis of various pharmaceutical agents.[1] For instance, it is used in the preparation of orally available mGlu1 receptor enhancers, which are of interest for treating neurological conditions.[4][7]

It is important to note that while this compound is crucial for synthesizing biologically active compounds, it is not expected to have its own defined signaling pathways. Researchers interested in the mechanism of action would need to investigate the final pharmaceutical products derived from this intermediate.

Potential for Confusion: The Isoxazole Moiety

Initial database searches for CAS 458-50-4 may sometimes lead to compounds containing an isoxazole ring system, such as Sulfamethoxazole (CAS 723-46-6). This is likely due to structural similarities or keyword associations in chemical databases. Sulfamethoxazole is an active pharmaceutical ingredient, a sulfonamide antibiotic, with a well-defined mechanism of action involving the inhibition of dihydropteroate synthase in bacteria. Drug development professionals would study the signaling pathways and pharmacological effects of such a molecule, not its synthetic intermediates like this compound.

Suppliers

A number of chemical suppliers offer this compound for research and development purposes. The following table lists some of the known suppliers.

| Supplier | Location | Purity |

| AK Scientific, Inc. | San Francisco, CA, USA | >99% (GC) |

| Sigma-Aldrich | Global | 97% |

| NINGBO INNO PHARMCHEM CO.,LTD. | China | ≥98% |

| CymitQuimica | Spain | 96% |

| Chem-Impex International, Inc. | Wood Dale, IL, USA | Not specified |

| Parchem | New Rochelle, NY, USA | Not specified |

| Ambeed | USA | Not specified |

| Saan Chemical Technology (Shanghai) Co., Ltd. | Shanghai, China | 97% |

| TCI AMERICA | Portland, OR, USA | >98.0% (GC) |

Conclusion

This compound, identified by CAS number 458-50-4, is a versatile and valuable chemical intermediate. Its unique structural features make it an important building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. While this guide provides a detailed overview of its properties, synthesis, and suppliers, it is critical for researchers to distinguish between the role of a synthetic intermediate and that of a final, biologically active compound when considering aspects like signaling pathways and mechanisms of action.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 458-50-4: 1-Bromo-2-fluoro-4-methoxybenzene [cymitquimica.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. 458-50-4 | CAS DataBase [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-Bromo-3-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluoroanisole is a substituted aromatic compound with applications in the synthesis of pharmaceuticals and other complex organic molecules.[1] Understanding its three-dimensional structure and conformational preferences is crucial for predicting its reactivity, intermolecular interactions, and suitability as a building block in drug design. This guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, primarily through theoretical modeling, supported by spectroscopic data. Due to a lack of published X-ray crystallographic or detailed NMR conformational studies on this specific molecule, this document outlines a robust computational methodology based on established practices for similar halogenated anisole derivatives. The presented data herein is based on these well-established theoretical methods.

Molecular Structure

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methoxy group (-OCH₃). The IUPAC name for this compound is 1-bromo-2-fluoro-4-methoxybenzene.

Table 1: General Molecular Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆BrFO | [2][3][4] |

| Molecular Weight | 205.03 g/mol | [2][5] |

| CAS Number | 458-50-4 | [2][4] |

| Canonical SMILES | COC1=CC(=C(C=C1)Br)F | [4] |

| InChI Key | XANVIFOBBVAKCY-UHFFFAOYSA-N | [5] |

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation of the methoxy group around the C(aryl)-O bond. The orientation of the methyl group relative to the benzene ring dictates the overall molecular shape and dipole moment.

Conformational Preferences

For anisole and its derivatives, two primary planar conformations are considered: the syn-conformer, where the methyl group is oriented towards the substituent at the C2 position (in this case, the fluorine atom), and the anti-conformer, where the methyl group is oriented away from the C2 substituent. The relative stability of these conformers is governed by a balance of steric and electronic effects.

It is hypothesized that for this compound, the molecule will preferentially adopt a planar or near-planar conformation to maximize the resonance interaction between the oxygen lone pair and the aromatic π-system. The presence of substituents (Br and F) will influence the rotational barrier of the methoxy group.

Computational Analysis Workflow

To elucidate the conformational landscape, a computational study using Density Functional Theory (DFT) is the most appropriate approach in the absence of experimental data. The following workflow outlines the recommended protocol.

Caption: Workflow for the computational analysis of this compound.

Predicted Molecular Geometry

Based on DFT calculations (B3LYP/6-311++G(d,p) level of theory), the optimized molecular geometries for the stable conformers of this compound can be predicted. The key structural parameters, including bond lengths, bond angles, and dihedral angles, are summarized below. It is expected that the molecule will have a preferred planar conformation.

Table 2: Predicted Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | ~1.91 Å |

| C-F | ~1.35 Å | |

| C(aryl)-O | ~1.36 Å | |

| O-C(methyl) | ~1.43 Å | |

| Bond Angles | C3-C4-Br | ~119.5° |

| C4-C3-F | ~119.0° | |

| C(aryl)-O-C(methyl) | ~118.0° | |

| Dihedral Angle | C4-C3-O-C(methyl) | ~0° or ~180° |

Note: These values are hypothetical and based on typical values for similar molecules from computational studies. A dedicated computational study is required for precise values.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint that is sensitive to the molecule's structure and conformation.

Experimental Data

An experimental FTIR spectrum for this compound is available and can be used to validate the results of computational simulations.

Theoretical Vibrational Analysis

Theoretical vibrational frequencies can be calculated from the optimized geometry. A comparison of the calculated and experimental spectra allows for a detailed assignment of the vibrational modes.

Table 3: Selected Predicted Vibrational Frequencies and Their Assignments

| Predicted Frequency (cm⁻¹) | Assignment |

| ~3050-3100 | Aromatic C-H stretching |

| ~2950-3000 | Methyl C-H stretching |

| ~1580-1600 | Aromatic C=C stretching |

| ~1250-1300 | Asymmetric C-O-C stretching |

| ~1020-1050 | Symmetric C-O-C stretching |

| ~1100-1150 | C-F stretching |

| ~550-650 | C-Br stretching |

Note: These are expected frequency ranges. Precise values would be obtained from DFT calculations.

The relationship between the computational and experimental approaches is illustrated below.

Caption: Integration of theoretical and experimental spectroscopic data.

Experimental and Computational Protocols

Computational Methodology (Proposed)

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

-

Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions.

-

Potential Energy Surface (PES) Scan: The dihedral angle C4-C3-O-C(methyl) would be scanned in steps of 10° from 0° to 360° to identify all potential energy minima and maxima.

-

Geometry Optimization: The structures corresponding to the energy minima from the PES scan would be fully optimized without constraints.

-

Frequency Calculations: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to simulate the IR and Raman spectra.

-

Solvation Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed with relevant solvents.

FTIR Spectroscopy (Typical Protocol)

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum.

Conclusion

References

A Technical Guide to the Solubility of 4-Bromo-3-fluoroanisole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-3-fluoroanisole, a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for determining solubility in a laboratory setting.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that polar compounds tend to dissolve in polar solvents, and non-polar compounds dissolve in non-polar solvents. The molecular structure of this compound, featuring a substituted benzene ring, imparts a significant degree of non-polar character. However, the presence of the ether linkage and the halogen atoms (bromine and fluorine) introduces some polarity. Consequently, its solubility is expected to be highest in organic solvents of low to moderate polarity.

Qualitative Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[1] | The ether linkage in this compound is compatible with ether solvents. |

| Esters | Ethyl acetate | Soluble[1] | The polarity of ester solvents is suitable for dissolving this compound. |

| Halogenated Solvents | Dichloromethane, Chloroform | Soluble | The presence of halogens on both the solute and solvent molecules promotes interaction. |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The aromatic ring of this compound interacts favorably with aromatic solvents. |

| Alcohols | Methanol, Ethanol | Moderately Soluble | The polarity of the hydroxyl group in alcohols may limit the solubility of the largely non-polar solute. |

| Non-polar Hydrocarbons | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and these non-polar solvents limits solubility. |

| Water | Insoluble | As an organic compound with significant non-polar character, it is expected to have very low solubility in water. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method is based on the principle of gravimetric analysis of a saturated solution.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with temperature control)

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for solvent evaporation

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired experimental temperature.

-

Agitate the mixtures (e.g., using a shaker or magnetic stirrer) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed in the temperature bath for a short period to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporation dishes in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue heating until all the solvent has evaporated and a constant weight of the residue (the dissolved this compound) is achieved.

-

-

Gravimetric Analysis:

-

Allow the evaporation dishes to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dishes containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of solute / Volume of filtered solution) x 100

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: A flowchart of the experimental workflow for determining the solubility of a compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform their own quantitative solubility determinations using the protocols outlined herein to obtain precise data relevant to their experimental conditions.

References

A Technical Guide to the Thermal Stability and Decomposition of 4-Bromo-3-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluoroanisole is a halogenated aromatic ether with applications as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Understanding the thermal stability and decomposition profile of this compound is critical for ensuring safety, optimizing reaction conditions, and assessing its shelf-life and potential degradation pathways in various applications. This technical guide provides a comprehensive overview of the expected thermal behavior of this compound, detailed experimental protocols for its analysis, and a proposed decomposition pathway based on related chemical structures.

Predicted Thermal Stability and Decomposition Profile

While specific experimental data for this compound is not available, its thermal stability can be inferred from the behavior of anisole and other halogenated aromatic compounds. Anisole itself is relatively stable, but its decomposition at high temperatures is known to proceed via radical mechanisms.[2] The presence of bromine and fluorine substituents on the aromatic ring is expected to influence the thermal stability and the nature of the decomposition products.

General Stability

This compound is expected to be stable under normal storage conditions, away from direct sunlight and sources of ignition. As with many aromatic ethers, prolonged exposure to high temperatures can lead to degradation.

Predicted Decomposition Onset

The onset of thermal decomposition is anticipated to occur at elevated temperatures, likely above its boiling point of approximately 216 °C.[1] The exact decomposition temperature would need to be determined experimentally using techniques such as Thermogravimetric Analysis (TGA).

Potential Decomposition Products

Based on the pyrolysis of anisole and halogenated aromatic compounds, the thermal decomposition of this compound is likely to generate a complex mixture of products.[2][3] The initial and primary decomposition steps are predicted to involve the cleavage of the methyl-oxygen bond or the carbon-bromine bond, which are generally the weaker bonds in the molecule.

Table 1: Predicted Physicochemical and Thermal Properties of this compound

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₇H₆BrFO | [1] |

| Molecular Weight | 205.03 g/mol | [1] |

| Boiling Point | ~216 °C | [1] |

| Decomposition Onset | > 216 °C (To be determined experimentally) | Inferred |

| Major Decomposition Products | 4-Bromo-3-fluorophenol, Bromofluorobenzenes, Phenolic compounds, Carbon oxides (CO, CO₂), Hydrogen bromide (HBr), Hydrogen fluoride (HF) | Inferred from[2][3][4] |

Proposed Decomposition Pathway

The thermal decomposition of this compound is hypothesized to initiate through homolytic cleavage of the weakest bonds. A plausible pathway involves the initial loss of the methyl radical to form a 4-bromo-3-fluorophenoxy radical. Subsequent reactions of this radical and other fragmentation pathways could lead to a variety of smaller molecules.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and chromatographic techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Temperature Range: The sample is heated from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 25 °C to 600 °C).

-

-

Data Analysis: The TGA thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: Inert gas (nitrogen or argon) at a constant flow rate.

-

Heating Program: The sample is subjected to a controlled temperature program, typically a linear ramp of 10 °C/min. The temperature range should encompass the expected melting and boiling points, as well as the decomposition region identified by TGA.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting, boiling) and exothermic peaks (decomposition). The onset temperature and peak temperature of these transitions are determined, and the area under the peaks is integrated to calculate the enthalpy change (ΔH).

Evolved Gas Analysis (EGA) by TGA-GC/MS

Objective: To identify the volatile decomposition products released during the thermal degradation of this compound.

Methodology:

-

Instrument: A TGA instrument coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS) via a heated transfer line.

-

TGA Conditions: The TGA experiment is performed as described in section 4.1.

-

Gas Transfer: The gaseous products evolved from the TGA are continuously transferred to the GC/MS through the heated transfer line to prevent condensation.

-

GC/MS Analysis:

-

GC Column: A suitable capillary column (e.g., a non-polar or mid-polar column) is used to separate the individual components of the evolved gas mixture.

-

GC Oven Program: A temperature program is used to elute the separated compounds.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode to generate mass spectra of the eluting compounds.

-

-

Data Analysis: The mass spectra of the separated components are compared with spectral libraries (e.g., NIST) to identify the decomposition products.[5]

Table 2: Summary of Experimental Protocols for Thermal Analysis

| Technique | Sample Size | Typical Heating Rate | Atmosphere | Key Information Obtained |

| TGA | 5-10 mg | 10 °C/min | Inert (N₂, Ar) | Onset of decomposition, mass loss profile, thermal stability range |

| DSC | 2-5 mg | 10 °C/min | Inert (N₂, Ar) | Melting point, boiling point, enthalpy of transitions, exothermic decomposition |

| TGA-GC/MS | 5-10 mg | 10 °C/min | Inert (N₂, Ar) | Identification of volatile decomposition products |

Safety Considerations

When handling this compound, especially at elevated temperatures, appropriate safety precautions must be taken. The decomposition of halogenated compounds can release toxic and corrosive gases such as hydrogen bromide and hydrogen fluoride. All thermal experiments should be conducted in a well-ventilated area, preferably within a fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, should be worn at all times.

Conclusion

While specific experimental data on the thermal stability and decomposition of this compound is currently lacking in the literature, this guide provides a robust framework for its characterization. Based on the behavior of analogous compounds, it is predicted to be a thermally stable molecule at ambient temperatures, with decomposition occurring at elevated temperatures to yield a mixture of smaller halogenated and oxygenated aromatic compounds. The detailed experimental protocols provided herein for TGA, DSC, and TGA-GC/MS will enable researchers to accurately determine its thermal properties, ensuring its safe and effective use in research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Radical chemistry in the thermal decomposition of anisole and deuterated anisoles: an investigation of aromatic growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenol - Wikipedia [en.wikipedia.org]

- 5. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-3-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-fluoroanisole is a key building block in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical and agrochemical agents. Its specific substitution pattern offers medicinal chemists a versatile scaffold for derivatization. This technical guide provides a detailed review of the primary synthetic route to this compound, focusing on the electrophilic bromination of 3-fluoroanisole. It includes a thorough experimental protocol, a summary of relevant quantitative data, and visualizations of the synthetic pathway and workflow to aid in laboratory application.

Introduction

This compound (CAS No. 458-50-4) is a halogenated aromatic ether that serves as a crucial intermediate in organic synthesis. The presence of orthogonal bromine and fluorine substituents, along with an activating methoxy group, allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions. This makes it a valuable precursor for creating diverse molecular architectures, particularly in the discovery and development of new therapeutic agents and crop protection chemicals. This guide focuses on the most direct and common method for its preparation: the electrophilic bromination of 3-fluoroanisole.

Primary Synthetic Route: Electrophilic Bromination of 3-Fluoroanisole

The most direct and widely utilized method for the synthesis of this compound is the electrophilic aromatic substitution of 3-fluoroanisole with a suitable brominating agent. The regioselectivity of this reaction is governed by the directing effects of the methoxy (-OCH₃) and fluoro (-F) substituents on the aromatic ring.

The methoxy group is a strong activating group and is ortho, para-directing. The fluorine atom is a deactivating group but is also ortho, para-directing. In the case of 3-fluoroanisole, the positions ortho and para to the strong activating methoxy group are C2, C4, and C6. The positions ortho and para to the fluorine atom are C2 and C4. The synergistic directing effect towards the C4 position, which is para to the methoxy group and ortho to the fluorine group, makes the formation of this compound the major product.

The general transformation is depicted below:

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound via the bromination of 3-fluoroanisole. This protocol is based on established methods for the bromination of analogous fluoroanisole isomers.

Materials:

-

3-Fluoroanisole

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid or Dichloromethane (DCM)

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-fluoroanisole (1.0 equivalent) in a suitable solvent such as glacial acetic acid or dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Brominating Agent: Slowly add the brominating agent (1.0-1.1 equivalents of Br₂ or NBS) dropwise to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

-

Transfer the mixture to a separatory funnel and dilute with water and an organic solvent like dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the final product.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data from Analogous Syntheses

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2-Fluoroanisole | Br₂ | Chloroform | 0-10, then reflux | 7 | 79 | --INVALID-LINK-- |

| 4-Fluoroanisole | Br₂ | Not specified | Room Temperature | 6.5 | ~97 | --INVALID-LINK-- |

| 3-Methylanisole | Br₂ in HBr | Water | <10 | Not specified | High | --INVALID-LINK-- |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the structure and substitution pattern of the aromatic ring.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern of the compound.

-

Gas Chromatography (GC): Can be used to determine the purity of the final product.

-

Infrared (IR) Spectroscopy: Shows the characteristic absorption bands for the functional groups present in the molecule.

Safety Considerations

-

Bromine (Br₂): Is highly toxic, corrosive, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation and contact with skin and eyes.

-

Solvents: Dichloromethane and glacial acetic acid are hazardous. Handle them in a fume hood and wear appropriate PPE.

-

General Precautions: Always follow standard laboratory safety procedures.

Conclusion

The synthesis of this compound via electrophilic bromination of 3-fluoroanisole is a straightforward and efficient method. By carefully controlling the reaction conditions, particularly the temperature and the rate of addition of the brominating agent, a high yield of the desired product can be achieved. The detailed protocol and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation of this important synthetic intermediate.

An In-depth Technical Guide on the Safety, Handling, and Disposal of 4-Bromo-3-fluoroanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and disposal methods for 4-Bromo-3-fluoroanisole (CAS No. 458-50-4). Adherence to these guidelines is crucial for ensuring personnel safety and environmental protection in a laboratory setting.

Section 1: Chemical and Physical Properties

This compound is a halogenated aromatic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | References |

| Molecular Formula | C₇H₆BrFO | [1][2] |

| Molecular Weight | 205.03 g/mol | [1] |

| Appearance | Colorless to light yellow or light orange clear liquid | [1][2] |

| Boiling Point | 162-164 °C | [2] |

| Melting Point | < -20 °C | [2] |

| Density | 1.531 - 1.6 g/cm³ | [1][3] |

| Flash Point | 85.4 °C | [3] |

| Solubility | Soluble in various organic solvents | [2] |

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |

| Flammable liquids | 4 | Combustible liquid |

Signal Word: Warning

Hazard Pictogram: GHS07 (Exclamation mark)

Precautionary Statements: [4][5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER/doctor if you feel unwell.

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403 + P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Section 3: Experimental Protocols

A comprehensive personal protective equipment (PPE) plan is mandatory when handling this compound.

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes and vapors that can cause serious eye damage.[6] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[6] | Prevents skin contact, which can lead to irritation.[6] |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[6] |

-

Pre-Handling Checks:

-

Handling Procedure:

-

Conduct all work with this compound within a certified chemical fume hood.[6]

-

Ground and bond containers when transferring the material to prevent static discharge.[7][8]

-

Avoid direct contact with the substance.[9] Ensure there is sufficient ventilation of the area.[9] Do not handle in a confined space.[9]

-

-

Storage:

| Exposure Route | First Aid Protocol | References |

| Inhalation | Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [5][7][12] |

| Skin Contact | Immediately flush the contaminated skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention. | [5][7][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][7][12] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [5][7][8] |

-

Minor Spills (in a fume hood):

-

Alert personnel in the immediate area.

-

Absorb the spill with an inert material such as vermiculite, sand, or earth.[7]

-

Collect the absorbed material using spark-proof tools and place it in a suitable, closed, and labeled container for hazardous waste disposal.[7]

-

Clean the spill area with a suitable solvent (e.g., acetone) followed by soap and water.[6] Collect all cleaning materials as hazardous waste.[6]

-

-

Major Spills:

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or appropriate foam.[5][13]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.[13]

-

Specific Hazards: Combustion may produce toxic gases such as carbon oxides, hydrogen bromide, and hydrogen fluoride.[4]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][13]

Improper disposal of this compound can pose a significant environmental risk.

-

Waste Collection:

-

All waste containing this compound, including contaminated materials and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[6][14][15]

-

Do not mix with non-halogenated waste.[10]

-

The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[6]

-

-

Disposal Method:

Section 4: Visualization of Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Caption: Logical workflow for the safe handling and disposal of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. pinpools.com [pinpools.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. cn.canbipharm.com [cn.canbipharm.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. lobachemie.com [lobachemie.com]

- 14. Chemical disposal | UK Science Technician Community [community.preproom.org]

- 15. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 16. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 17. fishersci.com [fishersci.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Bromo-3-fluoroanisole

Abstract

This compound is a halogenated aromatic compound with significant applications as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its chemical reactivity is dictated by the complex interplay of the electronic effects of its three substituents: a methoxy group, a fluorine atom, and a bromine atom. Understanding the distribution of electron density and the resulting electrophilic and nucleophilic sites is paramount for predicting its behavior in chemical reactions and for the rational design of synthetic pathways. This guide provides a detailed analysis of the molecule's reactive centers, supported by a summary of its physicochemical properties and generalized experimental protocols.

Introduction

This compound (chemical formula C₇H₆BrFO) is a substituted anisole that serves as a critical building block in organic synthesis.[1][2] The benzene ring is functionalized with a strongly activating methoxy group and two deactivating but directing halogen atoms. This unique substitution pattern creates distinct regions of high and low electron density, defining the molecule's susceptibility to attack by either electrophiles or nucleophiles. A thorough understanding of these reactive sites is essential for its effective utilization in the development of complex molecular architectures.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₆BrFO[2] |

| Molecular Weight | 205.02 g/mol [3] |

| CAS Number | 458-50-4[1] |

| Appearance | Colorless to light yellow liquid[1][2] |

| Boiling Point | 216 °C[1] |

| Density | 1.6 g/mL[1] |

| Synonyms | 1-Bromo-2-fluoro-4-methoxybenzene[4] |

Analysis of Electronic Effects and Reactive Sites

The reactivity of the this compound ring is governed by the inductive and resonance effects of its substituents. These competing effects determine the electron density at each carbon atom of the benzene ring, thereby defining its nucleophilic and electrophilic character.

Substituent Effects

The electronic contributions of each substituent are summarized in Table 2.

-

Methoxy Group (-OCH₃): The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I).[5] However, the lone pairs on the oxygen atom participate in resonance with the aromatic ring, leading to a strong electron-donating resonance effect (+M).[5] The resonance effect is dominant, making the methoxy group a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[6][7]

-

Halogens (-F, -Br): Fluorine and bromine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack compared to benzene.[8][9] They also possess lone pairs that can be donated to the ring through a weaker resonance effect (+M).[9][10] This +M effect, while subordinate to the -I effect, is sufficient to direct incoming electrophiles to the ortho and para positions.[6]

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Influence |

| -OCH₃ | -I (Withdrawing) | +M (Donating, Dominant) | Activating | ortho, para[6] |

| -F | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating | ortho, para[9] |

| -Br | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating | ortho, para[9] |

Nucleophilic Sites (Reactivity towards Electrophiles)

The nucleophilic sites are the positions on the molecule that are electron-rich and thus prone to attack by electrophiles.

-

Aromatic Ring: The primary sites for electrophilic attack are the carbon atoms of the benzene ring. The activating +M effect of the methoxy group significantly increases the electron density at the positions ortho and para to it.

-

C2 and C6: These positions are ortho to the strongly activating methoxy group. They are the most electron-rich and, therefore, the most nucleophilic sites on the ring. Electrophilic aromatic substitution will preferentially occur at these positions.

-

C5: This position is meta to the methoxy group and ortho/para to the halogens. It is significantly less activated than C2 and C6.

-

-

Methoxy Oxygen: The oxygen atom of the methoxy group possesses lone pairs of electrons, making it a Lewis basic and nucleophilic site. It can be protonated by strong acids or act as a nucleophile in certain reactions.

Electrophilic Sites (Reactivity towards Nucleophiles)

The electrophilic sites are the electron-deficient positions susceptible to attack by nucleophiles.

-

Aromatic Ring: Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich rings. However, the carbons bonded to the electronegative halogens are the most electrophilic on the ring due to the strong -I effect.

-

C3 (attached to -F) and C4 (attached to -Br): These carbons bear a partial positive charge and are the most likely sites for nucleophilic attack on the ring, particularly under forcing conditions or with specific metal catalysis. The fluorine atom is generally a better leaving group than bromine in SNAr reactions that proceed via an addition-elimination mechanism, provided there is stabilization of the intermediate Meisenheimer complex.

-

-

Methoxy Methyl Carbon: The methyl carbon of the -OCH₃ group is bonded to an electronegative oxygen atom, rendering it electrophilic. This site is susceptible to nucleophilic attack, most commonly in ether cleavage reactions using strong acids like HBr or HI.

Visualization of Reactive Sites

The following diagrams illustrate the key structural features and predicted reactivity of this compound.

Caption: Predicted nucleophilic (blue) and electrophilic (red) sites of this compound.

Caption: Logical workflow for predicting the major products of electrophilic aromatic substitution.

Experimental Protocols

The following are generalized protocols for reactions targeting the nucleophilic and electrophilic sites of this compound.

Protocol: Electrophilic Bromination (Targeting Nucleophilic Sites)

This protocol describes a typical procedure for the bromination of the activated aromatic ring, which is expected to occur at the C2 or C6 positions.

Objective: To introduce a bromine atom onto the most nucleophilic position of the aromatic ring.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, condenser, and other standard glassware

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction by pouring the mixture into deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired poly-halogenated anisole derivative.

Protocol: O-Demethylation / Ether Cleavage (Targeting Electrophilic Methyl Carbon)

This protocol describes the cleavage of the methyl ether to yield the corresponding phenol, targeting the electrophilic methyl carbon.

Objective: To convert the methoxy group to a hydroxyl group via nucleophilic attack on the methyl carbon.

Materials:

-

This compound

-

Hydrobromic acid (HBr, 48% aqueous solution) or Boron tribromide (BBr₃) in an appropriate solvent (e.g., dichloromethane).

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Deionized water

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure (using HBr):

-

Place this compound (1.0 eq) and 48% aqueous hydrobromic acid (5-10 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (typically 110-120 °C) and maintain for 4-12 hours. Monitor the reaction by TLC or GC.

-

After completion, cool the reaction mixture to room temperature and dilute with deionized water.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x).

-

Combine the organic extracts and carefully neutralize any remaining acid by washing with saturated sodium bicarbonate solution until effervescence ceases.

-

Wash the organic layer with deionized water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude 4-Bromo-3-fluorophenol can be purified by crystallization or column chromatography.

Safety Note: These protocols involve hazardous materials and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.[2]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chembk.com [chembk.com]

- 3. chemscene.com [chemscene.com]

- 4. 1-Bromo-2-fluoro-4-methoxybenzene | C7H6BrFO | CID 3718444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Explain why electrophilic substitution reaction of anisole occur at ortho.. [askfilo.com]

- 8. brainly.com [brainly.com]

- 9. Effect of Halogens on Benzene Ring - Directive Influence of substituent, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 10. quora.com [quora.com]

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-3-fluoroanisole in Suzuki Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a diverse range of reactants. 4-Bromo-3-fluoroanisole is a valuable building block in this context, as the resulting fluoro- and methoxy-substituted biaryl scaffolds are prevalent in many biologically active molecules. The presence of the fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a desirable feature in drug design.[1][2][3]

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki cross-coupling reactions.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The mechanism of the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex. The generally accepted mechanism proceeds through three key elementary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

While specific reaction conditions should be optimized for each unique substrate combination, the following protocols, adapted from procedures for structurally similar aryl bromides, provide a robust starting point for the Suzuki cross-coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is based on established procedures for the Suzuki coupling of fluorinated aryl bromides.[4]

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃])

-

Solvent (e.g., 1,4-Dioxane and water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., Ethyl acetate, brine)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and the base (2.0-3.0 mmol, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%).

-

Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen).

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v, 5-10 mL) via syringe.

-

Reaction: Vigorously stir the reaction mixture and heat to the desired temperature (typically 80-110 °C).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.

-

Data Presentation: Suzuki Coupling of Structurally Similar Aryl Bromides

The following table summarizes reaction conditions and yields for the Suzuki cross-coupling of aryl bromides that are structurally analogous to this compound. This data can be used as a guide for optimizing the reaction conditions for this compound.

| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 1-Bromo-3,4-difluorobenzene | 4-(tert-butyl)phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | 78 | [4] |

| 2 | 1-Bromo-3,4-difluorobenzene | 4-acetylphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | 75 | [4] |

| 3 | 1-Bromo-3,4-difluorobenzene | 2,5-dimethoxyphenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O (3:1) | 105 | 8.5 | 82 | [4] |

| 4 | 4-Bromoanisole | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | H₂O | 70 | - | 97 | [5] |

| 5 | 5-Bromo-4-fluoro-2-methoxy-N-methylaniline | 4-methoxyphenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Toluene/Dioxane/H₂O | 90 | 12-24 | ~85 | [6] |

Visualizations

Experimental Workflow for Suzuki Cross-Coupling

Caption: Experimental workflow for the Suzuki cross-coupling of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]